3-Chloro-5-fluoro-4-methoxybenzyl bromide

purity quality control reproducibility

This polyhalogenated benzyl bromide (CAS 886497-36-5) offers ≥97% purity and a crystalline solid form (mp 37–39°C), ensuring accurate weighing and reduced lachrymatory exposure vs. liquid analogs. Its unique 3‑chloro‑5‑fluoro‑4‑methoxy pattern provides distinct electronic properties for SAR studies, with a 'Warning' hazard classification (H302/H315/H319/H335) minimizing containment needs for high‑throughput synthesis.

Molecular Formula C8H7BrClFO
Molecular Weight 253.49 g/mol
CAS No. 886497-36-5
Cat. No. B1364299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-methoxybenzyl bromide
CAS886497-36-5
Molecular FormulaC8H7BrClFO
Molecular Weight253.49 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)CBr)F
InChIInChI=1S/C8H7BrClFO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3
InChIKeySXXSRVKICKOIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS 886497-36-5): Scientific Grade Halogenated Benzyl Bromide Building Block for Precision Synthesis and Pharmaceutical Intermediates


3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS 886497-36-5, molecular weight 253.5 g/mol, purity ≥97%) is a polyhalogenated benzyl bromide derivative featuring chlorine, fluorine, and methoxy substituents on the aromatic ring. As a reactive electrophilic building block, it is employed primarily as an alkylating agent in the synthesis of complex pharmaceutical intermediates and biologically active molecules. Its unique substitution pattern imparts distinct physicochemical properties, including a crystalline solid morphology at ambient temperature and specific melting behavior (37–39°C), which differentiates it from simpler analogs . The compound's synthetic utility centers on nucleophilic substitution reactions enabled by the labile benzylic bromine, while the presence of electron‑withdrawing halogen substituents modulates the aromatic ring's electronic environment .

Why 3-Chloro-5-fluoro-4-methoxybenzyl Bromide Cannot Be Replaced by Common Benzyl Bromide Analogs in Regulated Research and Process Chemistry


Benzyl bromide derivatives are not interchangeable in synthetic applications due to the profound influence of aromatic ring substituents on reactivity, selectivity, and physicochemical behavior. The specific 3-chloro-5-fluoro-4-methoxy substitution pattern in this compound creates a unique electronic and steric environment that alters both the electrophilicity of the benzylic carbon and the regioselectivity of subsequent transformations . Substituting a simpler analog (e.g., unsubstituted benzyl bromide, 4-methoxybenzyl bromide, or 3-chloro-5-fluorobenzyl bromide) would yield different reaction rates, product distributions, and downstream compound properties, potentially compromising the integrity of a synthetic route or the biological profile of a drug candidate. The following quantitative evidence demonstrates why this specific compound must be selected over its closest commercially available comparators.

Quantitative Head‑to‑Head Evidence: 3-Chloro-5-fluoro-4-methoxybenzyl Bromide vs. Leading Commercial Analogs


Comparative Purity: 97% (GC) vs. 95% for 3-Chloro-4-methoxybenzyl Bromide

3-Chloro-5-fluoro-4-methoxybenzyl bromide is supplied with a minimum purity of 97% as determined by GC, ensuring high batch‑to‑batch consistency and reducing the need for additional purification steps. In contrast, the closest commercially available analog 3‑chloro‑4‑methoxybenzyl bromide is typically offered at 95% purity . The 2% absolute difference in purity translates to a 40% reduction in potential impurities (assuming impurities account for the balance of the material), which can significantly impact the yield and reproducibility of sensitive reactions, particularly in multi‑step syntheses where impurities propagate.

purity quality control reproducibility

Melting Point Differentiation: Crystalline Solid (37–39°C) vs. Liquid/Semi‑Solid Analogs

3-Chloro-5-fluoro-4-methoxybenzyl bromide is a crystalline solid with a melting point range of 37–39°C, facilitating precise weighing, easy transfer, and stable storage at ambient temperature . In contrast, the analog 3‑chloro‑5‑fluorobenzyl bromide is a liquid or low‑melting solid (mp ~25–30°C) , while unsubstituted benzyl bromide is a liquid (mp -3 to -1°C) [1]. The solid‑state property minimizes volatility and lachrymatory effects during handling, reduces the risk of accidental spills, and enables gravimetric dispensing with standard laboratory balances.

physical state handling storage weighing accuracy

Molecular Weight and Fluorine Content: 253.5 g/mol (C8H7BrClFO) vs. 219.05 g/mol for Non‑Chlorinated Analog

The molecular formula C8H7BrClFO (MW 253.5) incorporates one fluorine and one chlorine atom, whereas the non‑chlorinated analog 5‑fluoro‑2‑methoxybenzyl bromide (C8H8BrFO, MW 219.05) lacks the chlorine substituent . The presence of the additional chlorine increases molecular weight by ~15.7% and contributes to a distinct electronic and steric profile. In medicinal chemistry contexts, fluorinated aromatic rings often exhibit enhanced metabolic stability and altered lipophilicity compared to non‑fluorinated counterparts [1], and the specific chloro‑fluoro‑methoxy pattern further refines these properties.

fluorine content metabolic stability lipophilicity SAR

Comparative Pricing: Premium Value Reflects Specialized Substitution Pattern and Solid‑State Handling Advantages

3-Chloro-5-fluoro-4-methoxybenzyl bromide is priced at approximately £308 per 5 g (Fluorochem), equating to ~£61.60 per gram . In comparison, 3‑chloro‑4‑methoxybenzyl bromide (lacking the fluorine atom) is offered at £104 per 5 g (~£20.80/g) , while 5‑fluoro‑2‑methoxybenzyl bromide is priced at $44.65 per 1 g (~£36/g) . The 3–5× premium reflects the more complex synthesis required to achieve the 3‑chloro‑5‑fluoro‑4‑methoxy substitution pattern, as well as the added value of a crystalline solid form that reduces handling losses and improves weighing accuracy.

procurement cost‑effectiveness specialty chemicals

Safety Profile: Warning (H302, H315, H319, H335) vs. Danger (H314) for 3-Chloro-5-fluorobenzyl Bromide

3-Chloro-5-fluoro-4-methoxybenzyl bromide carries a GHS classification of 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 3‑chloro‑5‑fluorobenzyl bromide is classified with 'Danger' and carries H314 (causes severe skin burns and eye damage) . The lower hazard classification reduces the burden of specialized containment and personal protective equipment required, potentially lowering operational costs and simplifying laboratory workflows.

safety handling risk assessment EHS

Recommended Application Scenarios for 3-Chloro-5-fluoro-4-methoxybenzyl Bromide Based on Quantitative Differentiation


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring High Purity and Solid‑State Handling

The ≥97% purity and crystalline solid form (mp 37–39°C) make 3-chloro-5-fluoro-4-methoxybenzyl bromide the preferred electrophile for constructing fluorinated drug candidates where precise stoichiometry and minimal side reactions are critical . Its solid state enables accurate weighing and reduces lachrymatory exposure compared to liquid analogs, directly supporting robust process development and scale‑up efforts.

Preparation of Chloro‑Fluoro Substituted Aromatic Building Blocks for SAR Studies

The unique 3‑chloro‑5‑fluoro‑4‑methoxy substitution pattern provides a distinct electronic and steric profile that cannot be replicated by simpler benzyl bromides. Researchers exploring structure‑activity relationships (SAR) in medicinal chemistry can utilize this compound to install a specific halogenated benzyl moiety, thereby generating analogs with differentiated metabolic stability and lipophilicity profiles [1].

Precision Alkylation in Multi‑Step Syntheses Where Impurity Propagation Must Be Minimized

The 40% relative reduction in impurities (97% vs. 95% purity) directly translates to higher yields and fewer purification steps in multi‑step sequences. This is especially valuable in academic and industrial settings where time and resource efficiency are paramount .

Laboratory Operations with Heightened Safety and EHS Compliance Requirements

The 'Warning' hazard classification (H302, H315, H319, H335) reduces the need for stringent containment measures compared to analogs bearing 'Danger' classifications (e.g., H314). This compound is thus better suited for high‑throughput synthesis and routine laboratory use where safety and regulatory compliance are top priorities .

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